Home > Products > Screening Compounds P71201 > De(cladinosyl) Clarithromycin
De(cladinosyl) Clarithromycin - 118058-74-5

De(cladinosyl) Clarithromycin

Catalog Number: EVT-1465006
CAS Number: 118058-74-5
Molecular Formula: C30H55NO10
Molecular Weight: 589.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

De(cladinosyl) Clarithromycin, also known as 5-O-Desosaminyl-6-O-methylerythronolide A, is a derivative of the macrolide antibiotic clarithromycin. This compound is notable for its structural modifications, specifically the removal of the cladinose sugar moiety, which influences its biological properties and applications. The compound is classified within the broader category of macrolide antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis.

Source

De(cladinosyl) Clarithromycin can be derived from clarithromycin through specific chemical modifications. Clarithromycin itself is synthesized from erythromycin A, a natural antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus) . The synthesis of De(cladinosyl) Clarithromycin involves various chemical reactions that alter its structure while retaining some of the functional properties of the parent compound.

Classification

De(cladinosyl) Clarithromycin falls under the category of macrolide antibiotics, which are known for their efficacy against a range of bacterial infections. This classification is significant as it informs its mechanism of action and potential therapeutic applications.

Synthesis Analysis

The synthesis of De(cladinosyl) Clarithromycin can be approached through several methods, primarily involving the modification of clarithromycin or its precursors. One effective method includes:

  1. Starting Material: Erythromycin A or clarithromycin.
  2. Protecting Groups: The hydroxyl groups on erythromycin A are typically protected to prevent unwanted reactions during synthesis.
  3. Reactions:
    • Etherification: An etherifying agent is introduced to protect certain hydroxyl groups.
    • Silylation: Hydroxyl groups are converted to silyl ethers to enhance stability during subsequent reactions.
    • Methylation: Methylation occurs at specific positions to yield desired derivatives.
    • Hydrolysis: Protective groups are removed to yield De(cladinosyl) Clarithromycin .

This synthetic route aims to achieve high yields and purity while minimizing by-products, which is crucial for commercial applications.

Molecular Structure Analysis

The molecular formula for De(cladinosyl) Clarithromycin is C30H55NO10C_{30}H_{55}NO_{10}, with a molecular weight of approximately 589.76 g/mol .

Structure Data

  • Chemical Structure: The compound features a 14-membered lactone ring characteristic of macrolides, with specific substitutions that enhance its biological activity.
  • Key Functional Groups: Hydroxyl groups, methoxy groups, and a dimethylamino group play significant roles in its activity and solubility.
Chemical Reactions Analysis

De(cladinosyl) Clarithromycin participates in various chemical reactions that define its properties:

  1. Acid-Base Reactions: The presence of hydroxyl groups allows for acid-base interactions, influencing solubility and reactivity.
  2. Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at specific sites, allowing for further derivatization.
  3. Redox Reactions: The presence of double bonds in the lactone ring may allow for oxidation or reduction reactions under appropriate conditions .

These reactions are essential for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

De(cladinosyl) Clarithromycin operates primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation during translation. This action effectively halts bacterial growth and replication.

Process Data

  • Target Site: The binding site on the ribosome is crucial for its mechanism; studies indicate that it exhibits a conformational rigidity that enhances binding affinity compared to other macrolides .
  • Activity Spectrum: It is particularly effective against Gram-positive bacteria and some Gram-negative strains, though modifications can alter this spectrum.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic regions.

Chemical Properties

  • Stability: Generally stable under neutral pH but sensitive to acidic conditions which may lead to degradation.
  • Melting Point: Specific melting points vary based on purity and formulation but are generally within a defined range for macrolides.

Relevant data such as NMR spectra and HPLC purity analyses are essential for confirming identity and purity during quality control processes .

Applications

De(cladinosyl) Clarithromycin serves multiple scientific purposes:

  1. Quality Control Standards: Used as a reference standard in pharmaceutical formulations containing clarithromycin.
  2. Research Applications: Investigated for its anti-inflammatory properties and potential applications in immunomodulation due to structural modifications that reduce cytotoxicity while retaining antibacterial activity .
  3. Regulatory Compliance: Employed in studies supporting Abbreviated New Drug Applications (ANDAs) filed with regulatory agencies like the FDA.

This compound's unique properties make it an important subject of study within medicinal chemistry and pharmaceutical development.

Introduction to De(cladinosyl) Clarithromycin

Chemical Identity and Nomenclature

De(cladinosyl) clarithromycin (CAS No. 118058-74-5) is a semi-synthetic compound derived from the macrolide antibiotic clarithromycin. Its molecular formula is C₃₀H₅₅NO₁₀, with a molecular weight of 589.76 g/mol [5] [8]. The compound is systematically named as:(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione [8]. Common synonyms include:

  • Clarithromycin EP Impurity I
  • 5-O-Desosaminyl-6-O-methylerythronolide A
  • 3-O-Decladinosyl-6-O-methylerythronolide A [3] [7]

Table 1: Physicochemical Properties

PropertyValueReference
Melting Point237–240°C [5]
Solubility (25°C)40 g/L (calculated) [5]
Density1.17±0.1 g/cm³ [5]
AppearanceWhite to off-white solid [7] [8]

The compound retains clarithromycin’s aglycone core (a 14-membered lactone ring with hydroxyl, methyl, and methoxy functional groups) but lacks the L-cladinosyl sugar moiety at the C-3 position [4] [8]. This structural alteration significantly impacts its biological activity and physicochemical behavior.

Structural Relationship to Clarithromycin and Macrolide Antibiotics

De(cladinosyl) clarithromycin serves as a pivotal intermediate for understanding structure-activity relationships (SAR) in macrolide antibiotics. Its parent compound, clarithromycin, is a 14-membered macrolide characterized by:

  • A macrocyclic lactone ring
  • Two glycosidically attached deoxy sugars: L-cladinosyl (at C-3) and D-desosaminyl (at C-5) [2] [4]

Structural Comparison:

  • Clarithromycin: Contains both D-desosamine and L-cladinose sugars essential for ribosomal binding and antibacterial activity [4].
  • De(cladinosyl) clarithromycin: Missing the L-cladinose sugar at C-3, retaining only D-desosamine at C-5 [3] [7]. This desugarification disrupts the molecule’s ability to form key hydrogen bonds with the bacterial 23S rRNA, thereby diminishing antibacterial potency [4] [9].

Fig. 1: Structural Comparison

Clarithromycin:  Aglycone Core – Cladinose (C3) – Desosamine (C5)  De(cladinosyl) Clarithromycin:  Aglycone Core – H (C3) – Desosamine (C5)  

This compound exemplifies the critical role of sugar moieties in macrolide antibiotics. While natural macrolides like erythromycin and clarithromycin require both sugars for optimal activity, synthetic derivatives like ketolides (e.g., telithromycin) intentionally remove the cladinose to overcome resistance mechanisms [4] [6]. De(cladinosyl) clarithromycin thus represents a structural bridge between classical macrolides and advanced ketolide designs.

Role as a Critical Impurity in Clarithromycin Synthesis and Formulation

In pharmaceutical manufacturing, de(cladinosyl) clarithromycin is formally designated "Clarithromycin EP Impurity I" by the European Pharmacopoeia [7] [8]. It arises during clarithromycin synthesis through three primary pathways:

  • Incomplete Glycosylation: Failure to attach the cladinosyl moiety during the enzymatic glycosylation step [10].
  • Acid-Catalyzed Hydrolysis: Degradation of clarithromycin under acidic conditions, which cleaves the glycosidic bond at C-3 [7] [10].
  • Enzymatic Degradation: Exposure to glycosidase enzymes during processing [10].

Table 2: Impurity Classification and Control

ParameterDetailsSignificance
ClassificationEuropean Pharmacopoeia Impurity IQuality control benchmark [8]
Formation StageFinal methylation step or stability testingRequires process optimization [10]
Control MethodsChromatographic purification (HPLC), pH control, reaction condition optimizationLimits ≤0.15% in final API [7] [10]

The impurity’s levels are strictly monitored (typically ≤0.15%) in active pharmaceutical ingredients (APIs) due to its impact on drug efficacy [7]. Analytical methods like reversed-phase HPLC with UV detection are employed for quantification, leveraging the compound’s distinct retention time and spectroscopic profile [10]. Patent CN105418709A details synthetic routes specifically for this impurity, underscoring its importance in reference standard production for quality testing [10].

Mechanism of Formation During Synthesis:

Clarithromycin Intermediate → Acidic Conditions/Hydrolysis → De(cladinosyl) Derivative  

This degradation is accelerated by:

  • High temperatures (>40°C)
  • Low pH (<4.0)
  • Aqueous reaction media [10]

Process modifications—such as using anhydrous solvents, controlled temperature, and protective group strategies—minimize its formation during API manufacturing [10].

Properties

CAS Number

118058-74-5

Product Name

De(cladinosyl) Clarithromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C30H55NO10

Molecular Weight

589.8 g/mol

InChI

InChI=1S/C30H55NO10/c1-12-21-30(8,37)25(35)17(4)22(32)15(2)14-29(7,38-11)26(18(5)23(33)19(6)27(36)40-21)41-28-24(34)20(31(9)10)13-16(3)39-28/h15-21,23-26,28,33-35,37H,12-14H2,1-11H3/t15-,16-,17+,18+,19-,20+,21-,23+,24-,25-,26-,28+,29-,30-/m1/s1

InChI Key

QTLYNHBYTKOXTE-FNAMOMDESA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O

Synonyms

3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-6-O-methylerythromycin; 5-O-Desosaminyl-6-O-methylerythronolide A; 3-O-Decladinosyl-6-O-methylerythronolide A;

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.